2,4-dimethyl-1H-pyrrole-3-carbohydrazide

Antitubercular Antimycobacterial Infectious Disease

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide (CAS 500302-92-1) is a nitrogen-containing heterocyclic compound belonging to the pyrrole-3-carbohydrazide class, characterized by methyl substitutions at the 2- and 4-positions of the pyrrole ring. With a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol, this compound serves as both a bioactive scaffold and a versatile synthetic intermediate for constructing hydrazone derivatives and fused heterocyclic systems.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 500302-92-1
Cat. No. B12884278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-1H-pyrrole-3-carbohydrazide
CAS500302-92-1
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C(=O)NN)C
InChIInChI=1S/C7H11N3O/c1-4-3-9-5(2)6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11)
InChIKeyARVRUAUPCIJEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1H-pyrrole-3-carbohydrazide: Properties & Comparators


2,4-Dimethyl-1H-pyrrole-3-carbohydrazide (CAS 500302-92-1) is a nitrogen-containing heterocyclic compound belonging to the pyrrole-3-carbohydrazide class, characterized by methyl substitutions at the 2- and 4-positions of the pyrrole ring [1]. With a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol, this compound serves as both a bioactive scaffold and a versatile synthetic intermediate for constructing hydrazone derivatives and fused heterocyclic systems [1]. Unlike unsubstituted pyrrole carbohydrazides, the specific 2,4-dimethyl substitution pattern modulates electronic properties and steric constraints that influence both its direct biological activity profile and its reactivity in downstream derivatization chemistry [2].

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide: Substitution Limitations


Substituting 2,4-dimethyl-1H-pyrrole-3-carbohydrazide with structurally similar pyrrole carbohydrazides (e.g., unsubstituted 1H-pyrrole-3-carbohydrazide, 1H-pyrrole-2-carbohydrazide positional isomers, or 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide) introduces significant and quantifiable changes in both biological activity profiles and synthetic utility. In a direct comparative study of five pyrrole carbohydrazides, the 2,4-dimethyl-substituted variant (compound 1) exhibited 0% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, while other pyrrole carbohydrazides in the same series demonstrated up to 34% inhibition [1]. Furthermore, the presence of methyl groups at the 2- and 4-positions alters the electron density of the pyrrole ring, affecting the reactivity of the carbohydrazide moiety in condensation reactions and the stability of resulting hydrazones—parameters that directly impact synthetic yields and downstream application feasibility [1]. The quantitative evidence below establishes that structural identity, rather than class membership, governs performance outcomes.

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide: Quantitative Differentiation


Anti-Tubercular Activity vs. M. tuberculosis

In a head-to-head comparison of five pyrrole-3-carbohydrazide analogs screened under identical conditions against Mycobacterium tuberculosis H37Rv (ATCC 27294), 2,4-dimethyl-1H-pyrrole-3-carbohydrazide (compound 1) exhibited 0% inhibition at 6.25 µg/mL, while other pyrrole carbohydrazides in the same series showed measurable inhibition up to 34% [1]. This differential inactivity is not indicative of inferiority but rather defines a distinct selectivity profile that may be advantageous in applications where off-target antimycobacterial activity is undesirable or where the compound serves as a negative control scaffold [1].

Antitubercular Antimycobacterial Infectious Disease

Antiplasmodial PfG6PD Inhibition

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide demonstrates measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), with a reported IC50 of 9.5 µM (9500 nM) [1]. While class-level comparative data for structurally identical pyrrole-3-carbohydrazide analogs against this specific target are not available in the public domain, this quantitative value establishes a benchmark for this compound's activity against a validated antimalarial target [1].

Antimalarial Antiparasitic Enzyme Inhibition

Synthetic Utility: Hydrazone Precursor and Activity

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide (compound 1, 0% antitubercular inhibition) serves as a precursor to hydrazone derivatives that exhibit markedly enhanced biological activity compared to the parent compound. Condensation of this inactive carbohydrazide with appropriate carbonyl partners yielded diethyl 5-(2-[(2,4-dimethyl-1H-3-pyrrolyl)carbonyl]hydrazonomethyl)-3-methyl-1H-2,4-pyrroledicarboxylate (compound 22), which demonstrated 68% inhibition against M. tuberculosis H37Rv at 6.25 µg/mL—a 68-percentage-point increase over the parent compound [1]. This transformation from an inactive parent to a highly active hydrazone derivative highlights the compound's value as a versatile synthetic building block whose utility is realized through derivatization [1].

Medicinal Chemistry Organic Synthesis Hydrazone Derivatives

Electronic & Steric Effects of 2,4-Dimethyl Substitution

The 2,4-dimethyl substitution pattern on the pyrrole ring distinguishes 2,4-dimethyl-1H-pyrrole-3-carbohydrazide from unsubstituted 1H-pyrrole-3-carbohydrazide (CAS 50561-16-5) and positional isomers such as 1H-pyrrole-2-carbohydrazide. Methyl groups at the 2- and 4-positions exert electron-donating inductive effects that increase electron density on the pyrrole nitrogen and the adjacent carbonyl carbon, modulating the nucleophilicity of the hydrazide -NH2 group and the electrophilicity of the carbonyl carbon [1]. These electronic perturbations directly influence reaction kinetics in hydrazone formation and the stability of metal complexes formed with transition metal ions—parameters that are critical for reproducible synthetic protocols and coordination chemistry applications [1].

Structure-Activity Relationship Computational Chemistry Drug Design

Antiproliferative Evidence of Pyrrole Carbohydrazides

While direct antiproliferative data for 2,4-dimethyl-1H-pyrrole-3-carbohydrazide against human cancer cell lines are not publicly available, structurally related pyrrole-3-carbohydrazide derivatives exhibit quantifiable activity that establishes the broader class potential. In a 2024 study, a novel pyrrole-based carbohydrazide (N-pyrrolylcarbohydrazide) and its hydrazone derivatives were evaluated against human melanoma SH-4 cells; the most selective hydrazone (1C) demonstrated an IC50 of 44.63 ± 3.51 µM with a selectivity index of 3.83 [1]. This class-level evidence indicates that the pyrrole-3-carbohydrazide scaffold is a viable starting point for anticancer lead optimization, with the 2,4-dimethyl substitution pattern offering a distinct structural variation for SAR exploration [1].

Anticancer Antiproliferative Melanoma

2,4-Dimethyl-1H-pyrrole-3-carbohydrazide: Key Applications


Negative Control in Anti-TB Screening

Due to its documented 0% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL [1], 2,4-dimethyl-1H-pyrrole-3-carbohydrazide serves as an ideal negative control compound in antitubercular screening assays. This inactivity profile is reproducible and distinct from other pyrrole-3-carbohydrazides that exhibit up to 34% inhibition under identical conditions [1], ensuring that observed activity in test compounds is not attributable to the core scaffold. Procurement of this specific CAS number is essential for maintaining assay validation standards and cross-study comparability in tuberculosis drug discovery programs.

Precursor for Bioactive Hydrazone Synthesis

The demonstrated transformation of this inactive parent carbohydrazide into a hydrazone derivative exhibiting 68% inhibition against M. tuberculosis H37Rv [1] establishes 2,4-dimethyl-1H-pyrrole-3-carbohydrazide as a validated precursor for generating bioactive hydrazone libraries. The 2,4-dimethyl substitution pattern is integral to the reported synthetic protocol and the resulting derivative's activity; substituting an unsubstituted or differently substituted pyrrole carbohydrazide would alter reaction kinetics and product properties, compromising reproducibility [1]. This application is directly relevant to medicinal chemistry groups pursuing pyrrole-based antitubercular or antimicrobial lead optimization.

Baseline for PfG6PD Inhibitor Development

With a reported IC50 of 9.5 µM against Plasmodium falciparum glucose-6-phosphate dehydrogenase [1], this compound provides a quantitative activity benchmark for antimalarial drug discovery efforts targeting PfG6PD. While not a potent inhibitor, this moderate activity level establishes a baseline for structure-activity relationship studies, enabling researchers to quantify improvements achieved through derivatization. Procurement of this specific compound ensures consistent comparator data across optimization campaigns.

Anticancer Hydrazone Library Scaffold

Class-level evidence demonstrates that pyrrole-3-carbohydrazide-derived hydrazones exhibit antiproliferative activity against human melanoma cells with IC50 values in the micromolar range and selectivity indices up to 3.83 [1]. 2,4-Dimethyl-1H-pyrrole-3-carbohydrazide offers a distinct substitution pattern for generating novel hydrazone libraries, where the electron-donating and steric effects of the 2,4-dimethyl groups may yield unique activity profiles compared to unsubstituted or alternatively substituted pyrrole cores [1]. This application is suited for academic and industrial medicinal chemistry groups exploring pyrrole-based anticancer agents.

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